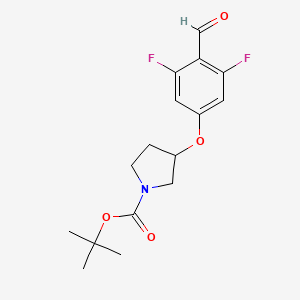

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H19F2NO4. It is used in the field of drug discovery due to its unique three-dimensional profile and diverse combinations of exit vectors as sites for functionalization .

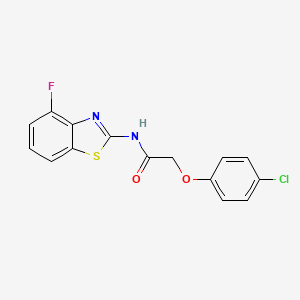

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate is determined by its molecular formula, C16H19F2NO4. The presence of the tert-butyl group, the pyrrolidine ring, and the difluoro-formylphenoxy group contribute to its unique three-dimensional structure .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate has been utilized in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This involves a nitrile anion cyclization strategy, achieving a high yield and excellent enantioselectivity. Such synthesis is significant for producing chiral pyrrolidine, useful in various pharmaceutical applications (Chung et al., 2005).

Anti-Inflammatory Activities

Research on derivatives of this compound, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, has shown potential anti-inflammatory and analgesic properties. These derivatives also displayed dual inhibitory activity on prostaglandin and leukotriene synthesis, indicating a promising avenue for developing new anti-inflammatory drugs with reduced side effects (Ikuta et al., 1987).

Palladium-Catalyzed Coupling Reactions

Another application is in the field of organic synthesis, specifically in palladium-catalyzed coupling reactions. These reactions form a variety of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing the versatility of this compound in synthesizing complex organic molecules (Wustrow & Wise, 1991).

Redox Properties in Electrochemistry

In electrochemistry, studies on the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment, such as tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate, have been conducted. These studies are crucial for understanding the electrochemical behaviors of these compounds, which can be applied in developing new antioxidants and other applications (Osipova et al., 2011).

Synthesis of Functionalized Pyrrolidinones

The compound also plays a role in the synthesis of highly functionalized pyrrolidinones, demonstrating its utility in creating novel macrocyclic inhibitors. This is particularly relevant in the field of medicinal chemistry, where such inhibitors can be used to develop new therapeutic agents (Sasaki et al., 2020).

Propiedades

IUPAC Name |

tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-5-4-10(8-19)22-11-6-13(17)12(9-20)14(18)7-11/h6-7,9-10H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFKQJZBROHSGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C(=C2)F)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)

![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)